Cas no 13480-36-9 (4-methylmorpholine-2,6-dione)

4-Methylmorpholine-2,6-dione is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 4-position and carbonyl functionalities at the 2- and 6-positions. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a precursor or intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid bicyclic framework and functional groups enable selective transformations, such as ring-opening reactions or further derivatization. The compound’s stability under standard conditions and compatibility with common solvents enhance its utility in laboratory and industrial settings. Its precise reactivity profile makes it valuable for constructing complex molecular architectures.
4-methylmorpholine-2,6-dione structure
4-methylmorpholine-2,6-dione structure
商品名:4-methylmorpholine-2,6-dione
CAS番号:13480-36-9
MF:C5H7NO3
メガワット:129.113981485367
MDL:MFCD18886023
CID:1237062
PubChem ID:329764882

4-methylmorpholine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 2,6-Morpholinedione, 4-methyl-
    • 4-methyl-2,6-Morpholinedione
    • 4-Methylmorpholine-2,6-dione
    • MIDA anhydride
    • (N-methylimino)diacetic acid anhydride
    • 4-Methylmorpholine-2,6-dione 97%
    • MFCD18886023
    • SCHEMBL3390306
    • DTXSID00558874
    • FGQJBZHMORPBRR-UHFFFAOYSA-N
    • AS-75668
    • CS-0163445
    • 4-Methylmorpholine-2,6-dione, 97%
    • DA-11859
    • AKOS013090337
    • N-methyliminodiacetic acid anhydride
    • SY293494
    • D93073
    • 13480-36-9
    • 4-methylmorpholine-2,6-dione
    • MDL: MFCD18886023
    • インチ: InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
    • InChIKey: FGQJBZHMORPBRR-UHFFFAOYSA-N
    • ほほえんだ: CN1CC(=O)OC(=O)C1

計算された属性

  • せいみつぶんしりょう: 129.042593085g/mol
  • どういたいしつりょう: 129.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • ゆうかいてん: 41-45 °C
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c

4-methylmorpholine-2,6-dione セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H302-H318
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 22-41
  • セキュリティの説明: 26-39
  • 危険物標識: Xn

4-methylmorpholine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
245515-1g
4-Methylmorpholine-2,6-dione
13480-36-9 95%
1g
$33.00 2024-07-19
Chemenu
CM328615-5g
4-methylmorpholine-2,6-dione
13480-36-9 95%+
5g
$83 2021-08-18
Chemenu
CM328615-25g
4-methylmorpholine-2,6-dione
13480-36-9 95%+
25g
$248 2021-08-18
TRC
M354843-50mg
4-methylmorpholine-2,6-dione
13480-36-9
50mg
$ 70.00 2022-06-03
AK Scientific
AMTGC491-1g
4-Methylmorpholine-2,6-dione
13480-36-9 97%
1g
$110 2025-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M58720-25g
4-Methylmorpholine-2,6-dione
13480-36-9 97%
25g
¥2487.0 2024-07-19
eNovation Chemicals LLC
Y1194541-5g
4-Methylmorpholine-2,6-dione
13480-36-9 97%
5g
$120 2024-07-29
eNovation Chemicals LLC
D575018-5g
4-METHYLMORPHOLINE-2,6-DIONE
13480-36-9 95%
5g
$225 2024-08-03
AK Scientific
AMTGC491-50mg
4-Methylmorpholine-2,6-dione
13480-36-9 97%
50mg
$49 2025-02-18
Chemenu
CM328615-5g
4-methylmorpholine-2,6-dione
13480-36-9 95%+
5g
$83 2023-01-10

4-methylmorpholine-2,6-dione 関連文献

4-methylmorpholine-2,6-dioneに関する追加情報

Introduction to 4-methylmorpholine-2,6-dione (CAS No. 13480-36-9)

4-methylmorpholine-2,6-dione, identified by the Chemical Abstracts Service Number (CAS No.) 13480-36-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic diketone has garnered attention due to its versatile applications and structural properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-methylmorpholine-2,6-dione consists of a morpholine ring substituted with two ketone groups at the 2 and 6 positions, further modified by a methyl group at the 4 position. This unique configuration imparts distinct reactivity and functionalization possibilities, which have been exploited in various chemical transformations. The compound’s ability to participate in nucleophilic additions, condensations, and cyclizations makes it a preferred building block in organic synthesis.

In recent years, 4-methylmorpholine-2,6-dione has been extensively studied for its role in the synthesis of biologically active molecules. Its diketone moiety serves as a versatile handle for further functionalization, enabling the construction of complex scaffolds found in pharmaceuticals. One notable application is its use in the preparation of chiral auxiliaries and ligands for asymmetric synthesis, which are crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects.

Moreover, the compound has found utility in material science, particularly in the development of advanced polymers and coatings. The diketone groups can undergo polymerization reactions to form high-performance resins with enhanced thermal stability and mechanical strength. These properties make 4-methylmorpholine-2,6-dione a promising candidate for applications in aerospace, automotive, and electronics industries where durability and heat resistance are paramount.

Recent advancements in green chemistry have also highlighted the importance of 4-methylmorpholine-2,6-dione as a sustainable intermediate. Researchers have explored its use in catalytic processes that minimize waste and energy consumption. For instance, its participation in solvent-free reactions or those employing recyclable catalysts aligns with the growing emphasis on environmentally friendly methodologies in industrial chemistry.

The pharmaceutical industry has particularly benefited from the derivatives of 4-methylmorpholine-2,6-dione. Studies have demonstrated its incorporation into novel drug candidates targeting various therapeutic areas, including oncology, neurology, and infectious diseases. The morpholine ring’s ability to mimic biological functionalities has been leveraged to design molecules that interact selectively with disease-causing proteins or enzymes. For example, recent publications have shown promising results in using 4-methylmorpholine-2,6-dione-based scaffolds to develop kinase inhibitors with high binding affinity and selectivity.

Another exciting application lies in its role as a precursor for fluorescent probes used in biochemical assays. The inherent fluorescence properties of 4-methylmorpholine-2,6-dione derivatives allow researchers to develop sensitive detection methods for small molecules or biomarkers. These probes have been instrumental in understanding cellular processes and diagnosing diseases at an early stage.

The synthesis of 4-methylmorpholine-2,6-dione itself is another area of active research. While traditional methods involve multi-step organic transformations, recent innovations have focused on more efficient routes. For instance, microwave-assisted synthesis has been employed to accelerate the formation of the desired product while maintaining high yields. Additionally, biocatalytic approaches using engineered enzymes have shown promise in achieving selective transformations under mild conditions.

In conclusion,4-methylmorpholine-2,6-dione (CAS No. 13480-36-9) is a multifaceted compound with broad applications across chemical synthesis and pharmaceutical development. Its unique structural features enable diverse functionalizations, making it indispensable in constructing complex molecules for drug discovery and advanced materials. As research continues to uncover new possibilities,the significance of this compound is set to grow further,driving innovation across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:13480-36-9)4-methylmorpholine-2,6-dione
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